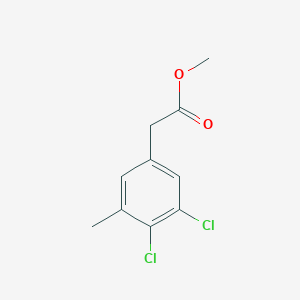
Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate
Overview
Description
“Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 . This compound holds great potential in scientific research, with diverse applications ranging from drug synthesis to materials science.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H8F3NO3/c1-15-7-4-5 (8 (14)16-2)3-6 (13-7)9 (10,11)12/h3-4H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule, but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.16 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Antimycobacterial Activity
Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate has been used in the synthesis of compounds with notable in vitro antimycobacterial activity. This includes compounds like 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, which show significant activity against Mycobacterium tuberculosis strains, including INH-resistant strains. These compounds act as inhibitors of mycolic acid biosynthesis (Almeida da Silva et al., 2008).
Applications in Optoelectronics
The compound is also pivotal in the synthesis of dichroic dyes for optoelectronic applications. In a study, derivatives like 2-methoxy-4-((1E)-((4-(phenyldiazenyl)phenyl)imino)methyl)phenyl isonicotinate were synthesized and used to develop polarizing films for UV/Vis regions. These films, based on polyvinyl alcohol and the synthesized dyes, show promising applications in optical technologies (Shahab et al., 2021).
Synthesis of Trifluoromethylated N-Heterocycles
This compound serves as a precursor in the synthesis of trifluoromethylated N-heterocycles. This includes the production of compounds like trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. These compounds have potential uses in various chemical and pharmaceutical applications due to their unique chemical structures (Bazhin et al., 2015).
Synthesis of Pyranopyrazoles
It is also used in the green synthesis of pyranopyrazoles. Using isonicotinic acid as a dual and biological organocatalyst, a variety of pyranopyrazoles can be synthesized. This demonstrates its application in more environmentally friendly chemical processes (Zolfigol et al., 2013).
Development of Polarizing Films
In the field of materials science, it has been used in the synthesis of compounds employed in the development of polarizing films. These films are crucial for various applications in the visualization technologies and display systems (Shahab et al., 2021).
properties
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-3-5(8(14)16-2)6(4-13-7)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWNFBUQBUQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191147 | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227595-16-5 | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















